molecular formula C8H6ClFO2 B1346482 2-Fluoro-3-methoxybenzoyl chloride CAS No. 850563-45-0

2-Fluoro-3-methoxybenzoyl chloride

Cat. No.: B1346482
CAS No.: 850563-45-0
M. Wt: 188.58 g/mol
InChI Key: ZMPICCMPENQNFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting material, 2-fluoro-3-methoxybenzoic acid, is reacted with thionyl chloride in the presence of a catalyst, and the product is isolated through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    2-Fluoro-3-methoxybenzoic acid: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzoyl chloride
  • 2-Fluoro-3-chlorobenzoyl chloride
  • 2-Fluoro-3-methylbenzoyl chloride

Uniqueness

2-Fluoro-3-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of the fluorine atom increases the compound’s electrophilicity, while the methoxy group provides electron-donating effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-fluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPICCMPENQNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650534
Record name 2-Fluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850563-45-0
Record name 2-Fluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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